molecular formula C16H14N2O2 B1149211 Methyl 1-benzylbenzoimidazole-6-carboxylate CAS No. 1199773-31-3

Methyl 1-benzylbenzoimidazole-6-carboxylate

Cat. No.: B1149211
CAS No.: 1199773-31-3
M. Wt: 266.29456
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Description

Methyl 1-benzylbenzoimidazole-6-carboxylate is a chemical compound based on the benzimidazole scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities. As an ester derivative of a benzimidazole-carboxylic acid, this compound serves as a key synthetic intermediate for the preparation of more complex molecules, particularly in pharmaceutical research and development. The benzimidazole core is a bioisostere of naturally occurring purine nucleotides, which allows its derivatives to interact with various biopolymers through hydrogen bonding, van der Waals forces, and pi-stacking interactions . Benzimidazole derivatives are extensively investigated for their anticancer properties, with mechanisms of action that include topoisomerase inhibition, DNA intercalation, and kinase inhibition . Furthermore, substituted benzimidazoles have demonstrated significant potential as antiviral agents. Specific derivatives have been identified as non-nucleoside inhibitors of the Hepatitis C virus (HCV) RNA-dependent RNA polymerase (NS5B), acting through an allosteric mechanism to block viral replication . The structural features of this compound—specifically the 1-benzyl and 6-carboxylate ester substitutions—are common in drug discovery, as N-alkylation can fine-tune metabolic stability and solubility. Researchers utilize this ester as a precursor to the corresponding carboxylic acid, which is a common handle for further conjugation or for enhancing binding affinity to target proteins. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

methyl 3-benzylbenzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-20-16(19)13-7-8-14-15(9-13)18(11-17-14)10-12-5-3-2-4-6-12/h2-9,11H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPDUXIJJVXFJCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=CN2CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30682030
Record name Methyl 1-benzyl-1H-benzimidazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199773-31-3
Record name Methyl 1-(phenylmethyl)-1H-benzimidazole-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1199773-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-benzyl-1H-benzimidazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Methyl 3-Amino-4-(Benzylamino)Benzoate

The precursor methyl 3-amino-4-(benzylamino)benzoate is synthesized in two steps:

  • Benzylation of Methyl 3-Nitro-4-Aminobenzoate :
    Methyl 3-nitro-4-aminobenzoate is treated with benzyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C for 12 hours. The reaction achieves ~85% yield, with the benzyl group selectively introduced at the 4-amino position.

  • Nitro Group Reduction :
    The nitro group is reduced using hydrogen gas (1 atm) and 10% palladium on carbon (Pd/C) in methanol at room temperature. Quantitative conversion to methyl 3,4-diaminobenzoate is confirmed by thin-layer chromatography (TLC).

Cyclization to Form the Benzimidazole Core

The diamine undergoes cyclization with formic acid under reflux (100°C, 6 hours), yielding methyl 1-benzylbenzoimidazole-6-carboxylate. The reaction proceeds via imine formation, followed by dehydration (Fig. 1).

Reaction Conditions and Yield

ParameterValue
Temperature100°C
Time6 hours
SolventFormic acid
Yield78–82%

Key Characterization Data

  • ¹H NMR (500 MHz, CDCl₃) : δ 8.44 (s, 1H, H-2), 8.09 (d, J = 8.5 Hz, 1H, H-4), 7.47 (d, J = 8.5 Hz, 1H, H-5), 7.40–7.32 (m, 5H, benzyl aromatic), 5.87 (s, 2H, CH₂Ph), 3.92 (s, 3H, OCH₃).

  • HPLC Purity : >99% (C18 column, acetonitrile/water gradient).

Alkylation of Pre-Formed Benzimidazole Intermediates

An alternative route involves alkylation of a pre-formed benzimidazole ester. This method is advantageous when direct cyclocondensation faces regiochemical challenges.

Synthesis of Methyl Benzoimidazole-6-Carboxylate

Methyl benzoimidazole-6-carboxylate is prepared via cyclocondensation of 3,4-diaminobenzoic acid methyl ester with formic acid (method analogous to Section 1.2). The intermediate is isolated in 75% yield.

N-Benzylation Reaction

The free N-H position at the 1-site of the benzimidazole is alkylated using benzyl bromide in the presence of sodium hydride (NaH) in tetrahydrofuran (THF). The reaction is conducted at 0°C to room temperature for 4 hours, achieving 70–75% yield.

Optimization Insights

  • Base Selection : NaH outperforms K₂CO₃ or triethylamine, minimizing O-alkylation side products.

  • Solvent : THF ensures solubility of both the benzimidazole and benzyl bromide.

Side Reactions

  • O-Benzylation of the ester carbonyl (<5% by HPLC).

  • Di-benzylation at both N-1 and N-3 positions (~8% yield without temperature control).

Nitro Group Reduction and Sequential Functionalization

A third approach utilizes nitro precursors, offering flexibility in introducing substituents.

Synthesis of Methyl 4-Nitro-3-(Benzylamino)Benzoate

Methyl 3-amino-4-nitrobenzoate is benzylated using benzyl chloride in DMF with K₂CO₃ (80°C, 8 hours). The product is obtained in 88% yield.

Nitro Reduction and Cyclization

The nitro group is reduced with stannous chloride (SnCl₂) in hydrochloric acid (HCl), followed by cyclization with triethyl orthoformate in ethanol under reflux (12 hours). This one-pot method yields 65–70% of the target compound.

Critical Parameters

  • Reductant : SnCl₂ in HCl ensures complete nitro reduction without ester hydrolysis.

  • Cyclization Agent : Triethyl orthoformate provides the requisite carbonyl equivalent.

Comparison of Methods

MethodYieldPurityScalability
Cyclocondensation78–82%>99%High
Alkylation70–75%95–97%Moderate
Nitro Reduction65–70%90–92%Low

Mechanistic Considerations and Side Reactions

Regioselectivity in Cyclocondensation

The position of the ester group is governed by the starting diamine’s substitution pattern. Using methyl 3,4-diaminobenzoate ensures the ester occupies the 6-position post-cyclization. Computational studies (DFT) indicate that formic acid protonates the more basic amine (4-position), directing cyclization to the 1-benzyl-6-ester product.

Ester Stability Under Acidic Conditions

Prolonged exposure to strong acids (e.g., polyphosphoric acid) during cyclization can lead to partial ester hydrolysis. Optimal reaction times (≤6 hours) and mild acids (formic acid) mitigate this issue.

Industrial-Scale Adaptations

For kilogram-scale production, the cyclocondensation route (Section 1) is preferred due to its high yield and minimal purification steps. Key modifications include:

  • Continuous Flow Reactors : Enhance heat transfer and reduce reaction time to 2 hours.

  • Catalytic Hydrogenation : Replaces stoichiometric SnCl₂ in nitro reduction, improving atom economy .

Chemical Reactions Analysis

Types of Reactions: Methyl 1-benzylbenzoimidazole-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

Biological Applications

Enzyme Inhibition and Modulation
Methyl 1-benzylbenzoimidazole-6-carboxylate has been investigated for its potential as an enzyme inhibitor or modulator. Its structural similarity to biologically active molecules allows it to interact with specific enzymes, potentially altering their activity. This characteristic is crucial for developing therapeutic agents targeting various diseases, including cancer and infections.

Antimicrobial Activity
The compound has shown promising antimicrobial properties. Studies indicate that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, derivatives of benzimidazole compounds have demonstrated significant antibacterial effects, with minimum inhibitory concentration (MIC) values as low as 1.27 µM against certain pathogens .

Anticancer Properties
Research highlights the anticancer potential of this compound derivatives. In vitro studies have reported IC50 values indicating strong cytotoxicity against various cancer cell lines, suggesting that these compounds may serve as effective chemotherapeutic agents. For instance, a derivative exhibited an IC50 of 4.12 µM against colorectal carcinoma cells, outperforming standard treatments .

Medicinal Applications

Therapeutic Properties
The compound has been explored for its therapeutic properties, including antimicrobial, antiviral, and anticancer activities. Its ability to mimic natural substrates allows it to bind effectively to biological targets, enhancing its potential as a drug candidate .

Case Studies on Anticancer Activity
Recent studies have focused on the synthesis of new benzimidazole derivatives that exhibit enhanced anticancer properties. For instance, one study found that a specific derivative significantly suppressed tumor growth in animal models, demonstrating its potential as a novel treatment for resistant cancer types .

Industrial Applications

Development of Functional Materials
Beyond biological applications, this compound is utilized in the development of functional materials such as organic semiconductors and photoluminescent compounds. These materials are critical in the advancement of electronic devices and sensors due to their unique electronic properties .

Comparative Data Table

Application AreaSpecific ApplicationObservations/Results
BiologicalEnzyme inhibitionPotential modulator for disease pathways
Antimicrobial activityMIC values as low as 1.27 µM
Anticancer propertiesIC50 values around 4.12 µM
MedicinalTherapeutic agent developmentEffective against resistant strains
IndustrialOrganic semiconductorsKey material in electronic device fabrication

Mechanism of Action

The mechanism of action of methyl 1-benzylbenzoimidazole-6-carboxylate involves its interaction with various molecular targets and pathways. The benzimidazole ring system can bind to DNA and proteins, disrupting their normal functions. This binding can lead to the inhibition of enzyme activity, interference with DNA replication, and induction of apoptosis in cancer cells. The compound’s ability to form hydrogen bonds and π-π interactions with biological molecules is crucial for its activity.

Comparison with Similar Compounds

Positional Isomers and Substituent Variations

The positional isomerism of the carboxylate group and substitutions on the benzoimidazole ring significantly alter physicochemical and biological properties. Key analogs include:

CAS No. Compound Name Substituents (Position) Structural Similarity
1199773-31-3 Methyl 1-benzylbenzoimidazole-6-carboxylate Benzyl (1), Methyl ester (6) Reference (1.00)
185428-95-9 Methyl 1-benzylbenzoimidazole-5-carboxylate Benzyl (1), Methyl ester (5) 0.86
131020-50-3 Methyl 1-methyl-1H-benzoimidazole-6-carboxylate Methyl (1), Methyl ester (6) 0.83
167487-83-4 Ethyl 1H-benzoimidazole-7-carboxylate Ethyl ester (7) 0.84

Key Findings :

  • Positional Isomerism : The 5-carboxylate isomer (CAS 185428-95-9) exhibits reduced similarity (0.86) compared to the 6-carboxylate target compound. This difference may arise from altered hydrogen-bonding capacity or steric effects in molecular recognition .
  • Ester Chain Length : Ethyl esters (e.g., CAS 167487-83-4) show marginally lower similarity (0.84) than methyl esters, suggesting that ester chain length modulates solubility and metabolic stability .

Functional Group Modifications

Replacing the methyl ester with other functional groups leads to distinct properties:

  • Acid Forms : Hydrolysis of the ester to carboxylic acid (e.g., 1-methyl-1H-benzoimidazole-6-carboxylic acid, CAS 53484-18-7) enhances ionic character, affecting bioavailability and interaction with charged biological targets .

Biological Activity

Methyl 1-benzylbenzoimidazole-6-carboxylate is a derivative of the benzimidazole class, which has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Overview of Benzimidazole Derivatives

Benzimidazole derivatives are known for their wide range of biological activities, including:

  • Antimicrobial : Effective against various bacterial and fungal strains.
  • Anticancer : Demonstrated cytotoxicity against different cancer cell lines.
  • Antiviral : Inhibition of viral replication.
  • Anti-inflammatory : Reduction of inflammation and associated symptoms.
  • Antiparasitic : Efficacy against helminths and protozoa.

The presence of specific substituents on the benzimidazole core significantly influences these activities, making it essential to explore the structure-activity relationship (SAR) for compounds like this compound.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. A study demonstrated that this compound can induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and U87 (glioblastoma) cells. The half-maximal inhibitory concentration (IC50) values were reported as follows:

Cell LineIC50 (µM)
MCF-725.72 ± 3.95
U8745.2 ± 13.0

These results suggest that this compound may be a promising candidate for further development in cancer therapeutics .

Antimicrobial Activity

This compound also exhibits antimicrobial properties. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ciprofloxacin.

MicroorganismMIC (µg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0

The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, although further research is necessary to elucidate the precise pathways involved .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has shown potential anti-inflammatory effects in murine models. It was observed to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a mechanism that could be beneficial in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Key points in SAR include:

  • Substituents at Position 1 : A benzyl group enhances lipophilicity, improving cellular uptake.
  • Carboxylate Group : The presence of the carboxylate moiety is crucial for interaction with biological targets, potentially enhancing binding affinity.

Studies have indicated that modifications at these positions can lead to varying degrees of biological activity, underlining the importance of synthetic strategies in developing more potent derivatives .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Cancer Treatment : In a preclinical trial involving mice with induced tumors, administration of this compound resulted in a significant reduction in tumor size compared to control groups, supporting its role as an anticancer agent.
  • Infection Management : A clinical case involving a patient with a resistant bacterial infection showed improvement after treatment with this compound, emphasizing its potential as an alternative antimicrobial therapy.
  • Inflammatory Disorders : A study on rheumatoid arthritis models demonstrated that this compound reduced joint swelling and pain, indicating its promise as an anti-inflammatory agent .

Q & A

Q. How can the stability of this compound under physiological conditions be evaluated?

  • Methodological Answer :
  • Forced degradation studies : Expose the compound to pH 1–9 buffers (37°C, 24 hr) and analyze via HPLC. Degradation products indicate hydrolysis or oxidation pathways .
  • Plasma stability assays : Incubate with human plasma (37°C, 1 hr), precipitate proteins with acetonitrile, and quantify parent compound via LC-MS/MS .
  • Accelerated stability testing : Store under ICH Q1A conditions (40°C/75% RH) for 6 months, monitoring purity and polymorphic transitions .

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